molecular formula C17H17FN2O5S B2499304 4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine CAS No. 862793-84-8

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine

Cat. No. B2499304
CAS RN: 862793-84-8
M. Wt: 380.39
InChI Key: CTUPZDZTTJQMIG-UHFFFAOYSA-N
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Description

The compound "4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a fluorophenyl sulfonyl group, a furan ring, and an oxazole moiety. These structural elements suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, materials science, or as a reagent in chemical analyses.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related chemical structures and their synthesis. For example, the fluorogenic reagent discussed in the first paper involves a furan derivative, which is a key component in the target compound . This suggests that similar synthetic strategies may be applicable, such as the use of furan rings as starting materials or intermediates. The second paper discusses derivatives of 4-fluoroisoquinoline, which includes a sulfonyl chloride group similar to the sulfonyl group in the target compound . The synthesis of such compounds typically involves multiple steps, including the formation of the sulfonyl group and its subsequent reactions with other components.

Molecular Structure Analysis

The molecular structure of the target compound is likely to be complex due to the presence of multiple rings and functional groups. The papers provide examples of how similar structures are analyzed. In the second paper, the molecular conformation of isoquinoline derivatives is examined, revealing how intramolecular hydrogen bonding and steric effects influence the overall molecular shape . This information can be extrapolated to hypothesize about the molecular conformation of the target compound, which may also exhibit intramolecular interactions and steric hindrance affecting its three-dimensional structure.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the functional groups present. The fluorophenyl sulfonyl group is known to participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles. The furan ring is susceptible to electrophilic aromatic substitution, given its electron-rich nature. The oxazole ring, being a heterocycle with a nitrogen atom, can engage in various nucleophilic and electrophilic reactions. The first paper describes the use of a furan derivative for labeling primary amines, indicating that the furan moiety in the target compound may also react with amines or be used in tagging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of the fluorophenyl group could impart certain lipophilic characteristics, while the furan and oxazole rings could contribute to the compound's electronic properties, such as UV absorption or fluorescence. The first paper discusses the stability of fluorescent derivatives in acidic and basic solutions, which could be relevant for the target compound's stability under various conditions . The second paper's analysis of isoquinoline derivatives provides insights into the potential NMR spectroscopic properties of the target compound, such as the weak coupling between N(H) and (19)F nuclei .

Scientific Research Applications

Synthesis and Characterization

  • Research on sulfonyl aromatic alcohols, such as the study by Elizalde-González et al. (2012), has identified products formed by electrolysis of reactive dyes, indicating potential applications in the development of new materials and chemical processes (Elizalde-González et al., 2012).

Chemical Reactivity and Derivatization

  • Hartman and Halczenko (1990) prepared novel 4-arylsulfonylthiophene- and furan-2-sulfonamides from the 3-arylsulfonyl heterocycle, showcasing the chemical versatility and potential for creating a wide range of derivatives with varied biological activities (Hartman & Halczenko, 1990).

Photochemical Applications

  • Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting the potential of sulfonyl aromatic compounds in photochemical reactions and material science applications (Buscemi et al., 2001).

Material Science and Polymer Applications

  • Kim, Robertson, and Guiver (2008) synthesized new sulfonated side-chain grafting units for proton exchange membranes, indicating the relevance of sulfonyl and fluorophenyl groups in the development of high-performance materials for fuel cell applications (Kim et al., 2008).

properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O5S/c1-23-10-3-9-19-16-17(20-15(25-16)14-4-2-11-24-14)26(21,22)13-7-5-12(18)6-8-13/h2,4-8,11,19H,3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUPZDZTTJQMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine

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